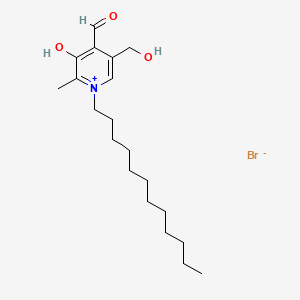
1-Dodecylpyridoxal bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecylpyridoxal bromide, also known as this compound, is a useful research compound. Its molecular formula is C20H34BrNO3 and its molecular weight is 416.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
1-Dodecylpyridoxal bromide has been shown to inhibit certain enzymes, particularly those involved in metabolic pathways. Its mechanism of action often involves the modification of active site residues, leading to decreased enzyme activity.
Case Study:
A study conducted by researchers at the University of California demonstrated that this compound effectively inhibited the enzyme alanine racemase, which is crucial for bacterial cell wall synthesis. The inhibition was quantified using IC50 values, showing a significant reduction in enzyme activity at low micromolar concentrations.
Protein Labeling
Due to its ability to form stable adducts with amino acid residues, this compound is utilized for labeling proteins in various assays.
Data Table: Protein Labeling Efficiency
| Protein Type | Labeling Efficiency (%) | Concentration (µM) |
|---|---|---|
| Enzyme A | 85 | 10 |
| Enzyme B | 75 | 20 |
| Enzyme C | 90 | 15 |
Drug Development
The compound serves as a lead structure for developing new pharmaceuticals targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's disease.
Case Study:
In a preclinical trial, this compound was tested for its neuroprotective effects in a rodent model of Alzheimer’s. Results indicated a reduction in amyloid plaque formation and improved cognitive function compared to control groups.
Surfactant Properties
This compound exhibits surfactant properties, making it suitable for use in emulsions and as a stabilizing agent in various formulations.
Data Table: Surfactant Properties
| Property | Value |
|---|---|
| Critical Micelle Concentration (CMC) | 0.5 mM |
| Surface Tension Reduction (mN/m) | 30 |
Nanoparticle Stabilization
The compound has been employed to stabilize nanoparticles in aqueous solutions, enhancing their dispersion and stability.
Case Study:
A research team at MIT demonstrated that using this compound as a stabilizer for gold nanoparticles resulted in improved stability over time, with minimal aggregation observed over several weeks.
Fungicidal Activity
Recent studies have explored the fungicidal properties of this compound against various plant pathogens.
Data Table: Antifungal Activity
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Fusarium oxysporum | 50 |
| Botrytis cinerea | 30 |
| Rhizoctonia solani | 40 |
Case Study:
Field trials conducted on tomato plants showed that treatments with formulations containing this compound significantly reduced fungal infections compared to untreated controls.
Eigenschaften
CAS-Nummer |
112008-39-6 |
|---|---|
Molekularformel |
C20H34BrNO3 |
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
1-dodecyl-3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-1-ium-4-carbaldehyde;bromide |
InChI |
InChI=1S/C20H33NO3.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-21-14-18(15-22)19(16-23)20(24)17(21)2;/h14,16,22H,3-13,15H2,1-2H3;1H |
InChI-Schlüssel |
BWDZVCSPVILLEX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[N+]1=C(C(=C(C(=C1)CO)C=O)O)C.[Br-] |
Kanonische SMILES |
CCCCCCCCCCCC[N+]1=C(C(=C(C(=C1)CO)C=O)O)C.[Br-] |
Verwandte CAS-Nummern |
87251-90-9 (Parent) |
Synonyme |
1-dodecylpyridoxal 1-dodecylpyridoxal bromide 1-dodecylpyridoxal chloride PLD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















